molecular formula C13H14ClN3O B3724692 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone

2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone

Cat. No. B3724692
M. Wt: 263.72 g/mol
InChI Key: MKDXLMFSNDULMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a pyrimidinone derivative that has been shown to have a variety of biochemical and physiological effects. We will also explore future directions for research involving CPP.

Mechanism of Action

2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the natural ligand for the receptor. By blocking the receptor, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has a variety of biochemical and physiological effects. It has been shown to impair learning and memory processes in animal models. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, particularly in the context of ischemic injury. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a useful tool for studying the NMDA receptor and its role in various biological processes. However, there are some limitations to its use in laboratory experiments. For example, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is not selective for the NMDA receptor and can also bind to other ionotropic glutamate receptors. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has a relatively short half-life, which can make it difficult to use in certain experimental designs.

Future Directions

There are many potential future directions for research involving 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of interest is the role of the NMDA receptor in psychiatric disorders such as depression and schizophrenia. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used as a tool to study the role of the NMDA receptor in these disorders and to develop new treatments. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used to study the role of the NMDA receptor in other neurological disorders such as epilepsy and traumatic brain injury. Finally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used to develop new drugs that target the NMDA receptor with greater specificity and efficacy.

Scientific Research Applications

2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been used to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-(4-chloroanilino)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-2-3-11-8-12(18)17-13(16-11)15-10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXLMFSNDULMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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